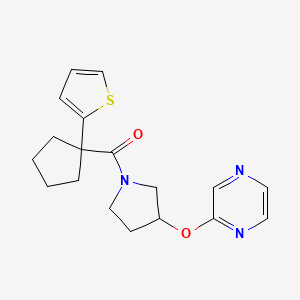

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

CAS No.: 2034321-21-4

Cat. No.: VC4216137

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034321-21-4 |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 |

| IUPAC Name | (3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

| Standard InChI | InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2 |

| Standard InChI Key | TVJVJVFJMPKGDA-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4 |

Introduction

Synthesis Approaches

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrazine, pyrrolidine, and thiophene components, followed by their assembly into the final compound. Common methods might include:

-

Nucleophilic Substitution: For forming the ether linkage between the pyrazine and pyrrolidine rings.

-

Friedel-Crafts Acylation: For introducing the thiophene moiety.

Potential Biological Activity

Compounds with similar structural features have shown promise in various biological activities, including:

-

Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties.

-

Neuroactive Properties: Pyrazine derivatives have been studied for neuroactive effects.

-

Anticancer Activity: Thiophene and pyrazine derivatives have been investigated for anticancer potential.

Characterization Techniques

Characterization of this compound would involve spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR): For determining the molecular structure.

-

Infrared Spectroscopy (IR): For identifying functional groups.

-

Mass Spectrometry (MS): For confirming the molecular weight.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine ring | Antimicrobial |

| 6-(Dimethylamino)pyrazine | Dimethylamino-substituted pyrazine | Neuroactive |

| Thiophene Derivatives | Various substituents on thiophene | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume